molecular formula C17H23NO3S B14291910 4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine CAS No. 114967-11-2

4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine

Cat. No.: B14291910
CAS No.: 114967-11-2
M. Wt: 321.4 g/mol
InChI Key: GVKSFQKOSKZFKH-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-phenylbutan-1-amine 4-Methylbenzenesulfonic acid is an aromatic sulfonic acid with a methyl group attached to the benzene ring, while 4-phenylbutan-1-amine is an amine with a phenyl group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For 4-phenylbutan-1-amine, the synthesis can be achieved through the reductive amination of 4-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The production of 4-phenylbutan-1-amine on an industrial scale may involve catalytic hydrogenation processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonated derivatives and reduced forms of the compound.

4-Phenylbutan-1-amine can undergo nucleophilic substitution, oxidation, and reductive amination . Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents such as potassium permanganate, and reducing agents like sodium cyanoborohydride. Major products formed from these reactions include substituted amines and oxidized derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid is widely used in organic synthesis as a sulfonating agent and catalyst . It is also employed in the production of detergents, dyes, and pharmaceuticals. In biology, it is used as a reagent for protein modification and enzyme inhibition studies.

4-Phenylbutan-1-amine has applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds . It is also used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Similar compounds to 4-Methylbenzenesulfonic acid include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid . These compounds share similar sulfonic acid functional groups but differ in their substituents and reactivity.

Similar compounds to 4-phenylbutan-1-amine include phenethylamine, benzylamine, and phenylpropylamine . These compounds share similar amine functional groups but differ in their carbon chain length and substitution patterns.

4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is unique due to the combination of sulfonic acid and amine functional groups, which imparts distinct chemical properties and reactivity compared to its individual components.

Properties

CAS No.

114967-11-2

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-phenylbutan-1-amine

InChI

InChI=1S/C10H15N.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9,11H2;2-5H,1H3,(H,8,9,10)

InChI Key

GVKSFQKOSKZFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCN

Origin of Product

United States

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